molecular formula C17H17N5O3S2 B13364504 6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B13364504
M. Wt: 403.5 g/mol
InChI Key: FQBJJZQDFQNQQU-UHFFFAOYSA-N
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Description

The compound 6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a fused heterocyclic molecule comprising a triazolo[3,4-b][1,3,4]thiadiazole core. This scaffold integrates a 1,2,4-triazole and a 1,3,4-thiadiazole ring, forming a planar bicyclic system known for its pharmacological versatility . The 6-position is substituted with a benzofuran-2-yl group, a lipophilic aromatic moiety that enhances membrane permeability and may contribute to antimicrobial or antitumor activity . At the 3-position, a 1-(methylsulfonyl)-3-piperidinyl group is attached, which introduces a sulfonyl group (electron-withdrawing) and a piperidine ring (basic, nitrogen-containing). This substitution likely improves metabolic stability and modulates receptor binding .

Properties

Molecular Formula

C17H17N5O3S2

Molecular Weight

403.5 g/mol

IUPAC Name

6-(1-benzofuran-2-yl)-3-(1-methylsulfonylpiperidin-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C17H17N5O3S2/c1-27(23,24)21-8-4-6-12(10-21)15-18-19-17-22(15)20-16(26-17)14-9-11-5-2-3-7-13(11)25-14/h2-3,5,7,9,12H,4,6,8,10H2,1H3

InChI Key

FQBJJZQDFQNQQU-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C2=NN=C3N2N=C(S3)C4=CC5=CC=CC=C5O4

Origin of Product

United States

Biological Activity

6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including its pharmacological effects and potential therapeutic applications.

The compound has the following chemical properties:

  • Molecular Formula : C17H17N5O3S2
  • Molecular Weight : 403.5 g/mol
  • IUPAC Name : 6-(1-benzofuran-2-yl)-3-(1-methylsulfonylpiperidin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Biological Activity Overview

The biological activity of 6-(1-Benzofuran-2-yl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is primarily attributed to the presence of the benzofuran and thiadiazole scaffolds. Compounds with these structures have been reported to exhibit a wide range of pharmacological effects:

  • Antimicrobial Activity : The 1,3,4-thiadiazole scaffold has been associated with significant antimicrobial properties. Studies indicate that derivatives of this scaffold can inhibit bacterial growth effectively against various strains .
  • Anti-inflammatory Effects : Research has demonstrated that compounds containing the thiadiazole moiety exhibit anti-inflammatory properties. For instance, certain derivatives have shown promising results in reducing inflammation in animal models .
  • Anticancer Potential : The compound's structure suggests potential activity against cancer cells. Thiadiazole derivatives have been noted for their ability to induce apoptosis in various cancer cell lines .

Case Studies

Several studies have explored the biological activities of related compounds:

  • Antimicrobial Screening : A study evaluated a series of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles for their antimicrobial properties. Compounds demonstrated varying degrees of activity against Gram-positive and Gram-negative bacteria .
  • Anti-inflammatory Activity : In another investigation, several substituted thiadiazoles were synthesized and tested for anti-inflammatory effects using carrageenan-induced paw edema in rats. Significant reductions in edema were observed with specific derivatives .
  • Anticancer Activity : A recent study highlighted the anticancer efficacy of 1,2,4-triazole-thiadiazole hybrids against MCF-7 and A-549 cell lines. The compounds exhibited IC50 values ranging from 2.48 μM to 7.15 μM across different cell lines .

Data Tables

Biological ActivityCompound TypeIC50 Values
AntimicrobialThiadiazole DerivativesVaries by strain
Anti-inflammatorySubstituted ThiadiazolesSignificant reduction in edema
AnticancerTriazolo-Thiadiazoles2.48 - 7.15 μM

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The pharmacological profile of triazolo-thiadiazoles is highly dependent on substituents at the 3- and 6-positions. Below is a comparative analysis of key analogs:

Compound Name 6-Position Substituent 3-Position Substituent Key Activities Molecular Weight Reference(s)
Target Compound 1-Benzofuran-2-yl 1-(Methylsulfonyl)-3-piperidinyl Inferred: Antimicrobial, Antifungal ~434.5 (calc.)
6-(2-Benzo[b]thienyl)-3-(pyridin-3-yl)triazolo[3,4-b]thiadiazole Benzo[b]thienyl Pyridin-3-yl Anticancer, Antitubercular 378.4
6-(1-Adamantyl)-3-(2-fluorophenyl)triazolo[3,4-b]thiadiazole 1-Adamantyl 2-Fluorophenyl Antimicrobial 369.4
6-(3,4,5-Trimethoxyphenyl)-3-(2-methylphenyl)triazolo[3,4-b]thiadiazole 3,4,5-Trimethoxyphenyl 2-Methylphenyl Inferred: Anti-inflammatory 408.4
6-(Benzofuran-2-yl)-3-(benzodioxin-2-yl)triazolo[3,4-b]thiadiazole (CAS 825605-36-5) Benzofuran-2-yl 2,3-Dihydro-1,4-benzodioxin-2-yl Not reported 376.4

Key Observations :

  • Benzofuran vs. Benzothiophene : The benzofuran group (target compound) and benzothiophene (–4) both enhance aromatic stacking but differ in electronic properties. Benzofuran’s oxygen atom may improve solubility compared to sulfur in benzothiophene .
  • Piperidinyl vs.
  • Methylsulfonyl Group : This substituent (target compound) is rare in the literature. Its electron-withdrawing nature may stabilize the molecule against oxidation and improve binding to sulfhydryl-containing enzymes .

Preparation Methods

Synthetic Strategies for the 1,2,4-Triazolo[3,4-b]thiadiazole Core

The core heterocyclic framework, 1,2,4-triazolo[3,4-b]thiadiazole, is synthesized predominantly by four main synthetic routes, each involving cyclization and condensation reactions starting from mercapto and amino-substituted triazole derivatives:

  • Route a: Acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters to annulate the triazole ring onto the thiadiazole. This method, however, has limited substrate scope and is less commonly used for complex derivatives.

  • Route b: Cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with various bielectrophiles such as α-bromopropenone, phenacyl bromides, α-tosyloxy ketones, ethyl bromoacetate, hydrazonoyl halides, α-chloroacetylacetone, and propargyl bromide. This route exploits the nucleophilicity of mercapto and amino groups on the triazole ring, enabling diverse substitution patterns at the 5-position. It is the most versatile and widely applied method for synthesizing substituted triazolothiadiazines.

  • Route c: Intermolecular condensation of 3-mercapto-4-arylideneamino-1,2,4-triazoles with α-halo compounds bearing activated methylene groups. This method allows the introduction of various arylidene substituents and is useful for tailoring biological activity.

  • Route d: Ring transformation of oxadiazole-3H-thione derivatives treated with phenacyl bromide followed by hydrazine hydrate to yield the triazolothiadiazine ring system. This approach is less common but offers alternative synthetic access.

Preparation of the Benzofuran-Substituted Triazolothiadiazole

The benzofuran moiety at the 6-position is typically introduced via condensation reactions involving benzofuran-2-carbaldehyde derivatives and 4-amino-3-mercapto-1,2,4-triazole precursors:

  • Schiff base formation occurs between 5-substituted 4-amino-1,2,4-triazole-3-thiols and benzofuran-2-carbaldehyde in acidic media (e.g., acetic acid), generating arylideneamino intermediates.

  • These intermediates are then cyclized with α-halo carbonyl compounds such as ethyl chloroacetate or phenacyl bromide in the presence of bases like sodium hydride or triethylamine to form the fused triazolothiadiazine ring bearing the benzofuran substituent.

  • The reaction conditions often involve refluxing in ethanol or other suitable solvents, with yields reported in the range of 85–97%, indicating high efficiency and regioselectivity.

  • Spectroscopic techniques such as heteronuclear 2D-NMR (1H–13C and 1H–15N HMBC, HMQC) and X-ray crystallography confirm the structure and stereochemistry of the products.

Representative Synthetic Scheme Summary

Step Starting Material(s) Reagents/Conditions Product/Intermediate Yield (%) Notes
1 4-Amino-3-mercapto-1,2,4-triazole + Benzofuran-2-carbaldehyde Acetic acid, reflux Schiff base intermediate (arylideneamino triazole) 80–90 Formation of imine linkage
2 Schiff base + Ethyl chloroacetate or phenacyl bromide Sodium hydride or triethylamine, reflux in ethanol 6-(1-Benzofuran-2-yl)-triazolo[3,4-b]thiadiazine core 85–97 Cyclization to fused heterocycle
3 Triazolothiadiazole intermediate + Halogenated piperidine derivative Base, solvent (e.g., DMF), heat 3-(1-(Methylsulfonyl)-3-piperidinyl) substituted triazolothiadiazole 70–85 Nucleophilic substitution
4 Oxidation (if needed) Oxidizing agent (e.g., m-CPBA) Methylsulfonyl functionalization 75–90 Confirmation by IR and NMR

Research Discoveries and Optimization

  • The route involving cyclocondensation of 4-amino-3-mercapto-1,2,4-triazoles with α-halo carbonyl compounds remains the most studied and optimized, offering high yields, regioselectivity, and substrate versatility.

  • Solvent-free protocols using para-toluenesulfonic acid as a catalyst have been developed to enhance environmental sustainability without compromising yields.

  • Stereochemical studies revealed that certain triazolothiadiazine derivatives exist as cis/trans isomers, with isomerization influenced by solvent polarity (e.g., CDCl3 vs. DMSO-d6).

  • The incorporation of benzofuran and methylsulfonyl-piperidinyl groups has been linked to improved biological activities, including antimicrobial and anticancer properties, motivating the synthesis of such complex derivatives.

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1H, 13C, and 15N NMR with 2D techniques (HMBC, HMQC) are essential to verify the structure and substitution patterns.

  • Infrared Spectroscopy (IR): Key functional groups such as thiadiazole ring, triazole ring, sulfonyl groups, and benzofuran moieties are identified by characteristic absorption bands.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns consistent with the proposed structures.

  • X-ray Crystallography: Provides unambiguous confirmation of the fused heterocyclic framework and stereochemistry.

Q & A

Q. What synthetic methodologies are reported for triazolo[3,4-b][1,3,4]thiadiazole derivatives containing benzofuran moieties?

The synthesis typically involves cyclocondensation reactions. For example, 5-substituted-4-amino-1,2,4-triazole-3-thiol precursors react with aryl isothiocyanates in DMF with K₂CO₃ to form fused triazolo-thiadiazole rings. This method avoids side products and simplifies purification . The benzofuran moiety is introduced via 1-(1-benzofuran-2-yl)-2-bromoethanone intermediates, which undergo nucleophilic substitution with thiadiazol-2-amines .

Q. How is the structural characterization of such compounds validated?

Structural confirmation relies on multinuclear NMR (¹H, ¹³C), IR spectroscopy, elemental analysis, and mass spectrometry. For crystalline derivatives, single-crystal X-ray diffraction (SC-XRD) is used to determine bond lengths, dihedral angles, and packing interactions (e.g., C–H⋯π and S⋯N contacts) . SC-XRD data often reveal planarity of the triazolothiadiazole core and deviations in substituent orientations .

Q. What in vitro biological assays are commonly used to evaluate these compounds?

Antimicrobial activity is assessed against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution, with MIC (Minimum Inhibitory Concentration) values compared to standards like Chloramphenicol . Antifungal potential is evaluated against C. albicans using similar protocols, while molecular docking against targets like 14α-demethylase (PDB: 3LD6) provides mechanistic insights .

Advanced Research Questions

Q. How do structural modifications (e.g., methylsulfonyl-piperidine substitution) influence biological activity?

The methylsulfonyl group enhances electron-withdrawing effects, improving metabolic stability and target binding. Piperidine substitution modulates steric and electronic interactions with enzyme active sites. For example, docking studies show that the sulfonyl group forms hydrogen bonds with 14α-demethylase’s heme cofactor, while the piperidine ring occupies hydrophobic pockets . Activity trends correlate with substituent electronegativity and spatial orientation .

Q. What computational approaches are used to predict binding modes and SAR (Structure-Activity Relationships)?

Molecular docking (AutoDock Vina, Schrödinger Suite) and MD (Molecular Dynamics) simulations analyze ligand-enzyme interactions. For instance, triazolo-thiadiazoles with benzofuran show higher affinity for bacterial DNA gyrase (ΔG ≈ −9.2 kcal/mol) compared to non-furan analogs (ΔG ≈ −7.5 kcal/mol) due to π-π stacking with Tyr-122 . QSAR models using Hammett constants (σ) and logP values further rationalize antimicrobial potency .

Q. Are there contradictions in reported biological data, and how can they be resolved?

Discrepancies in MIC values (e.g., 4a vs. 4g in ) may arise from assay conditions (e.g., inoculum size, media pH). Cross-validation using standardized CLSI protocols and cytotoxicity assays (e.g., MTT on HEK-293 cells) clarifies selectivity. For example, compounds with IC₅₀ > 100 µM in mammalian cells but MIC < 10 µg/mL against pathogens indicate therapeutic potential .

Q. What strategies improve the metabolic stability of triazolo-thiadiazole derivatives?

Introducing electron-withdrawing groups (e.g., methylsulfonyl) reduces oxidative metabolism. Deuterium labeling at vulnerable positions (e.g., benzofuran C-3) and PEGylation enhance half-life in hepatic microsomal assays . Stability in simulated gastric fluid (pH 2.0) is tested via HPLC to assess oral bioavailability .

Q. How does crystallographic data inform formulation development?

SC-XRD reveals polymorphism risks (e.g., multiple crystal forms with varying solubility). For the title compound, weak C–H⋯N hydrogen bonds and S⋯N interactions suggest excipient compatibility with lactose or PVP to prevent hydration-induced phase changes .

Methodological Notes

  • Synthesis Optimization : Refluxing in POCl₃ (phosphorus oxychloride) enhances electrophilicity of carbonyl groups, critical for cyclization .
  • Analytical Validation : High-resolution mass spectrometry (HRMS) with <5 ppm error ensures purity, while ¹H-¹³C HMBC NMR confirms regiochemistry .
  • Docking Protocols : Lamarckian genetic algorithms (300 runs, 25M generations) with OPLS4 force fields improve pose prediction accuracy .

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